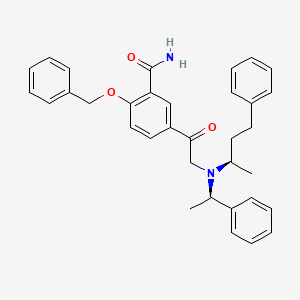

(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxybenzamide core, followed by the introduction of the aminoacetyl group through amide bond formation. Common reagents used in these steps include benzyl bromide, amines, and acyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The amide bond can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound may be explored for its pharmacological properties. Benzamide derivatives are known for their potential as anti-inflammatory, analgesic, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide would depend on its specific biological target. Typically, benzamide derivatives interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

N-(2-Benzoylphenyl)-2-methylpropanamide: Another benzamide derivative with potential anti-inflammatory properties.

N-(2-Hydroxyphenyl)benzamide: Known for its use in the synthesis of various pharmaceuticals.

N-(2-Methoxyphenyl)benzamide: Studied for its potential as an analgesic agent.

Uniqueness

(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide is unique due to its specific substitution pattern and the presence of both benzyloxy and aminoacetyl groups. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Biological Activity

The compound (R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide**, also known by its CAS number 84963-37-1, is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity, particularly in the realms of oncology and neurology. This article delves into the biological activities associated with this compound, drawing on diverse research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C34H36N2O3

- Molecular Weight : 520.66 g/mol

- LogP : 7.51590 (indicating high lipophilicity)

These properties suggest that the compound may effectively cross biological membranes, which is crucial for its potential therapeutic efficacy.

Research indicates that compounds similar to (R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide** may interact with various biological targets, including receptors involved in neurotransmission and immune response modulation. For example, studies have shown that certain benzyloxy-substituted compounds can inhibit the PD-1/PD-L1 pathway, a critical mechanism in cancer immunotherapy .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific enzyme targets. A study involving related compounds showed that modifications to the benzyloxy group enhanced binding affinity to human CD73, an enzyme implicated in tumor progression and immune evasion . The structure–activity relationship (SAR) analysis revealed that certain substitutions could drastically improve inhibitory potency.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 0.673 | hCD73 |

| Compound B | 0.436 | hCD73 |

Case Studies

- Cancer Immunotherapy : In a study assessing the effects of similar compounds on mouse splenocytes, it was found that certain derivatives could rescue immune cell function by blocking PD-L1 interactions at concentrations as low as 100 nM . This suggests potential applications in enhancing anti-tumor immunity.

- Neurological Applications : The compound's high lipophilicity may allow it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders such as depression and anxiety. Compounds with similar structures have shown promise in modulating neurotransmitter systems involved in mood regulation .

Pharmacokinetics

Due to its lipophilic nature, the pharmacokinetics of (R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide** would likely involve extensive distribution throughout body tissues, potentially leading to both therapeutic effects and side effects depending on dosage and administration route.

Properties

CAS No. |

84963-37-1 |

|---|---|

Molecular Formula |

C34H36N2O3 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

5-[2-[[(2R)-4-phenylbutan-2-yl]-[(1R)-1-phenylethyl]amino]acetyl]-2-phenylmethoxybenzamide |

InChI |

InChI=1S/C34H36N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26H,18-19,23-24H2,1-2H3,(H2,35,38)/t25-,26-/m1/s1 |

InChI Key |

PIJCMXDNWDLQTC-CLJLJLNGSA-N |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)[C@H](C)C4=CC=CC=C4 |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)C(C)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.